molecular formula C16H24N4O4S B4018695 2-{4-[(Butane-1-sulfonyl)imino]-1,3,5-triazinan-1-YL}ethyl benzoate

2-{4-[(Butane-1-sulfonyl)imino]-1,3,5-triazinan-1-YL}ethyl benzoate

Cat. No.: B4018695
M. Wt: 368.5 g/mol
InChI Key: PCLXGHMBISSCSE-UHFFFAOYSA-N
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Description

2-{4-[(Butane-1-sulfonyl)imino]-1,3,5-triazinan-1-YL}ethyl benzoate is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a triazinane ring, a butane-1-sulfonyl group, and an ethyl benzoate moiety, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

2-[6-(butylsulfonylamino)-2,4-dihydro-1H-1,3,5-triazin-3-yl]ethyl benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O4S/c1-2-3-11-25(22,23)19-16-17-12-20(13-18-16)9-10-24-15(21)14-7-5-4-6-8-14/h4-8H,2-3,9-13H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLXGHMBISSCSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=NCN(CN1)CCOC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(Butane-1-sulfonyl)imino]-1,3,5-triazinan-1-YL}ethyl benzoate typically involves multiple steps, starting with the preparation of the triazinane ring. The triazinane ring can be synthesized through a cyclization reaction involving appropriate amines and aldehydes under controlled conditions. The butane-1-sulfonyl group is then introduced through a sulfonylation reaction, which involves the reaction of the triazinane intermediate with butane-1-sulfonyl chloride in the presence of a base such as triethylamine. Finally, the ethyl benzoate moiety is attached through an esterification reaction, where the sulfonylated triazinane is reacted with benzoic acid and ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(Butane-1-sulfonyl)imino]-1,3,5-triazinan-1-YL}ethyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a thiol group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

2-{4-[(Butane-1-sulfonyl)imino]-1,3,5-triazinan-1-YL}ethyl benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{4-[(Butane-1-sulfonyl)imino]-1,3,5-triazinan-1-YL}ethyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The triazinane ring and sulfonyl group play crucial roles in these interactions, potentially inhibiting or activating the target molecules through various pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(Butane-1-sulfonyl)imino]-1,3,5-triazinan-1-YL}ethyl benzoate is unique due to its combination of a triazinane ring, a butane-1-sulfonyl group, and an ethyl benzoate moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{4-[(Butane-1-sulfonyl)imino]-1,3,5-triazinan-1-YL}ethyl benzoate
Reactant of Route 2
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2-{4-[(Butane-1-sulfonyl)imino]-1,3,5-triazinan-1-YL}ethyl benzoate

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